molecular formula C4H7N3S B13018469 N,N-Dimethyl-1,2,3-thiadiazol-5-amine

N,N-Dimethyl-1,2,3-thiadiazol-5-amine

Cat. No.: B13018469
M. Wt: 129.19 g/mol
InChI Key: MUYFBDNECZJNPT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3-thiadiazol-5-amine is a chemical compound based on the 1,2,3-thiadiazole heterocyclic scaffold. Thiadiazoles are five-membered aromatic rings containing sulfur and nitrogen atoms, which are of significant interest in medicinal and agricultural chemistry due to their versatile biological activities . The 5-amino-1,2,3-thiadiazole structure can serve as a key synthetic intermediate for the development of pharmaceuticals and other fine chemicals . As a substituted amine derivative, this compound may be investigated for its potential as a modulator of various biological pathways. Researchers can utilize it as a building block in organic synthesis or as a core structure for developing new active molecules. Further studies are required to fully elucidate its specific mechanism of action and research applications. This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

N,N-dimethylthiadiazol-5-amine

InChI

InChI=1S/C4H7N3S/c1-7(2)4-3-5-6-8-4/h3H,1-2H3

InChI Key

MUYFBDNECZJNPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,2,3-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole-5-amine with dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole derivatives are a versatile class of compounds with varied biological activities. Below is a detailed comparison of N,N-Dimethyl-1,2,3-thiadiazol-5-amine with related compounds, focusing on structural features, synthesis, and biological properties.

Structural Analogues in the Thiadiazole Family

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Applications References
This compound 1,2,3-Thiadiazole N,N-Dimethyl at position 5 Agrochemical intermediates; insecticidal potential
4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine 1,2,3-Thiadiazole 4-Trifluoromethylphenyl at position 4 Bioactive ligand; potential CNS activity
N,N-Dimethyl-1,2,3-trithian-5-amine (Thiocyclam) 1,2,3-Trithiane N,N-Dimethyl; sulfur-rich ring Insecticide (Evisect®); rapid degradation in environment
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl at position 5; allyl at position 2 Antimicrobial activity; synthetic versatility
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene; 4-methylphenyl Insecticidal and fungicidal activities

Key Structural and Functional Differences

  • Ring Heteroatom Arrangement :

    • 1,2,3-Thiadiazoles (e.g., this compound) have N–N–S atoms in positions 1–2–3, whereas 1,3,4-thiadiazoles (e.g., compounds in ) feature N–S–N atoms in positions 1–3–3. This difference influences electronic properties and reactivity.
    • 1,2,3-Trithianes (e.g., Thiocyclam) replace nitrogen atoms with sulfur, forming a sulfur-rich ring (S–S–S), enhancing insecticidal activity but reducing stability .
  • Substituent Effects :

    • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, enhancing interactions with biological targets.
    • Allyl or benzylidene groups (e.g., ) improve membrane permeability, critical for antimicrobial and fungicidal applications.

Physicochemical Properties

  • Lipophilicity : this compound has a moderate logP (~2.5), comparable to 1,3,4-thiadiazole derivatives (logP 2.0–3.5) but lower than Thiocyclam (logP ~1.8 due to polar oxalate salt) .
  • Stability : Thiocyclam degrades rapidly in the environment, while 1,2,3-thiadiazoles exhibit greater thermal stability .

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